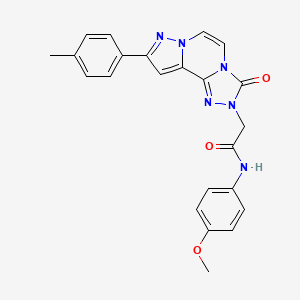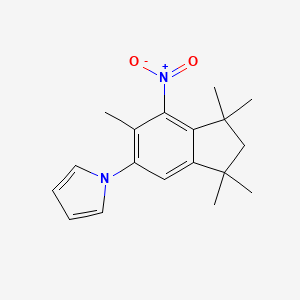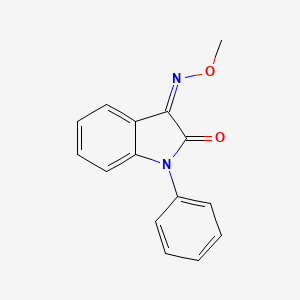![molecular formula C16H17NO3S B2447244 [(2-Feniletil)carbamoyl]metil 3-metiltiofeno-2-carboxilato CAS No. 733043-32-8](/img/structure/B2447244.png)
[(2-Feniletil)carbamoyl]metil 3-metiltiofeno-2-carboxilato
Descripción general
Descripción
[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a chemical compound used in scientific research for its potential therapeutic benefits. This compound is also known as MTEC and is synthesized through specific methods to ensure its purity and efficacy.
Mecanismo De Acción
The exact mechanism of action of MTEC is not fully understood. However, it is believed that MTEC exerts its anti-inflammatory and anti-cancer effects through the modulation of specific signaling pathways. MTEC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer development.
Biochemical and Physiological Effects:
MTEC has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MTEC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, MTEC has been shown to reduce oxidative stress and protect against cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTEC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess potent anti-inflammatory and anti-cancer properties. However, there are also limitations to its use in lab experiments. MTEC has poor solubility in aqueous solutions, which can make it difficult to work with. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on MTEC. One area of research is the development of more efficient synthesis methods to improve the yield and purity of MTEC. Another area of research is the investigation of its potential use in combination with other anti-inflammatory or anti-cancer drugs. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which could lead to the development of more effective and safer therapeutic agents.
Métodos De Síntesis
MTEC is synthesized through a multi-step process that involves the reaction of 3-methylthiophene-2-carboxylic acid with N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding active ester. This intermediate is then reacted with (2-phenylethyl)amine to form the desired product, MTEC. The purity of MTEC is ensured through various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
- Bloque de Construcción: [(2-Feniletil)carbamoyl]metil 3-metiltiofeno-2-carboxilato sirve como un valioso bloque de construcción en la síntesis orgánica. Los investigadores pueden utilizarlo para construir moléculas más complejas a través de reacciones de funcionalización o acoplamiento .
- Diseño de Medicamentos: Sus características estructurales lo hacen interesante para los químicos medicinales. Al modificar los sustituyentes, los científicos pueden explorar su potencial como un andamiaje para diseñar nuevos medicamentos con diversos efectos biológicos .
- Hidrometilación Anti-Markovnikov: El compuesto permite la hidrometilación formal anti-Markovnikov de alquenos. Esta transformación es valiosa pero previamente desconocida. La protodesboronación basada en radicales de ésteres bórnicos alquílicos, combinada con una homologación de Matteson–CH₂–, logra esta reacción. Notablemente, se ha aplicado a (−)-Δ8-THC protegido con metoxi y colesterol .
Síntesis Orgánica y Química Medicinal
Hidrometilación de Alquenos
Actividad Biológica y Administración de Medicamentos
Propiedades
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-8-10-21-15(12)16(19)20-11-14(18)17-9-7-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMSKANWIWQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322867 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85271072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
733043-32-8 | |
| Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)

![9-Methyl-6-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]purine](/img/structure/B2447165.png)
![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)

![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)


![N-(4-methoxybenzyl)-6-[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2447180.png)


![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2447184.png)